molecular formula C19H19FN4O4 B2778725 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941939-86-2

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2778725
CAS No.: 941939-86-2
M. Wt: 386.383
InChI Key: XBQBSISXBXGGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide” is a chemical compound with potential biological activity . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), where it showed more selectivity to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is crucial for its biological activity. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound’s chemical reactions, particularly its interactions with ENTs, are of interest. The compound was found to reduce Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant moiety in the rational design of drugs, is found in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules. Research has shown that piperazine-based molecules have a broad potential for various diseases, suggesting the flexibility of piperazine as a building block in drug discovery. This highlights the importance of further therapeutic investigations on piperazine motifs to design molecules for various diseases (Rathi et al., 2016).

Contribution to Antipsychotic Agents

The role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D(2)-like receptors is significant. Arylcycloalkylamines, including phenyl piperidines and piperazines, demonstrate this effect in antipsychotic agents. This suggests that specific pharmacophoric groups contribute to the effectiveness of synthesized agents at D(2)-like receptors, emphasizing the composite structure's responsibility for selectivity and potency (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine stands out as a versatile medicinally important scaffold, particularly in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights piperazine as a vital building block, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This underscores the need for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

The compound acts as an inhibitor of ENTs, with more selectivity towards ENT2 than ENT1 . It reduces the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km, indicating that it is an irreversible and non-competitive inhibitor .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBSISXBXGGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.